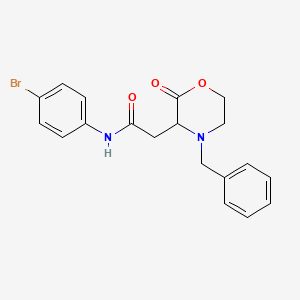

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide

Description

2-(4-Benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide is a synthetic compound featuring a morpholinone core substituted with a benzyl group at the 4-position and an acetamide group linked to a 4-bromophenyl moiety.

Properties

Molecular Formula |

C19H19BrN2O3 |

|---|---|

Molecular Weight |

403.3 g/mol |

IUPAC Name |

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide |

InChI |

InChI=1S/C19H19BrN2O3/c20-15-6-8-16(9-7-15)21-18(23)12-17-19(24)25-11-10-22(17)13-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,21,23) |

InChI Key |

FUPLCJVYROLYSO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

Oxidation: The morpholine derivative is then oxidized to introduce the oxo group.

Acylation: The final step involves the acylation of the morpholine derivative with 4-bromophenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield additional ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

-

Antimicrobial Properties

- Recent studies have indicated that compounds similar to 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide exhibit significant antimicrobial activity. The presence of the oxomorpholine structure is hypothesized to enhance the interaction with microbial targets, potentially leading to effective treatments against resistant strains .

-

Anticancer Activity

- The compound has been evaluated for its anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). In vitro assays have shown that derivatives of this compound can inhibit cell proliferation effectively, suggesting its potential as a chemotherapeutic agent .

-

Enzyme Inhibition

- The compound has been investigated for its ability to inhibit enzymes relevant to various metabolic pathways. In particular, it shows promise as an inhibitor of acetylcholinesterase and α-glucosidase, which are critical in the management of conditions like Alzheimer's disease and Type 2 diabetes mellitus .

Case Studies

- Synthesis and Evaluation

- Molecular Docking Studies

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide would depend on its specific biological target. Generally, morpholine derivatives can interact with various enzymes or receptors, modulating their activity. The benzyl and bromophenyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()

- Structural Differences: The morpholinone ring here is substituted with an acetyl group and dimethyl substituents, while the acetamide is linked to a 4-isopropylphenyl group.

- Synthesis : Synthesized via acetylation of a precursor with acetyl chloride (58% yield).

- Activity: Not explicitly stated, but morpholinone derivatives are often explored for enzyme modulation.

Chemo-enzymatically Synthesized Thrombin Inhibitor ()

- Structural Differences : Features a 3-oxo-morpholin-2-yl group with a benzyl substituent, similar to the target compound.

- Synthesis : Produced via enzymatic resolution of racemic intermediates (90.9% enantiomeric excess).

Heterocyclic Analogues with N-(4-Bromophenyl)acetamide Moieties

Thiazolidinedione Derivatives (: Compounds 4j–4o)

- Core Structure: Thiazolidine-2,4-dione instead of morpholinone.

- Synthesis: High yields (89–98%) using ethanol or ethyl acetate/ethanol solvents.

Thiazole Derivatives (: Compounds 9e–9h, 10)

- Core Structure : 2-Oxothiazole ring.

- Synthesis: Lower yields (15–27%) compared to morpholinone derivatives.

- Key Data: Melting points 162–232°C; tested as FPR ligands but with unoptimized potency.

- Comparison: The thiazole core may offer different pharmacokinetic profiles due to reduced ring strain compared to morpholinone.

Pyridazinone Derivatives ()

- Examples :

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (mixed FPR1/FPR2 agonist).

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (specific FPR2 agonist).

- Activity : Induces calcium mobilization and chemotaxis in neutrophils.

- Comparison : Substitution patterns (e.g., methoxybenzyl vs. benzyl) critically influence receptor selectivity, suggesting similar structure-activity relationships (SAR) for the target compound .

Other Acetamide Derivatives with Bromophenyl Groups

Triazinoindole Derivatives (: Compounds 26, 27)

- Core Structure: Triazino[5,6-b]indole with methyl or bromo substituents.

- Synthesis : High purity (>95%) via coupling reactions.

- Activity: Not explicitly stated but likely targets kinases or nucleic acids due to planar aromatic cores.

Coumarin-Thiazolidinone Hybrids ()

- Example : N-(2-(4-bromophenyl)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide.

- Activity : Antibacterial effects against E. coli and S. aureus.

- Comparison : The coumarin moiety introduces fluorescence properties and additional hydrogen-bonding sites, absent in the target compound .

Comparative Data Table

Key Research Findings and SAR Insights

Substituent Effects: Electron-withdrawing groups (e.g., bromo, chloro) on the phenyl ring enhance metabolic stability and target affinity, as seen in thiazole and pyridazinone derivatives .

Core Heterocycle Influence: Morpholinone and pyridazinone derivatives exhibit distinct receptor selectivity (e.g., FPR2 vs. FPR1), whereas thiazolidinediones show broader antimicrobial activity .

Synthetic Accessibility: Morpholinone derivatives (e.g., ) are synthesized with moderate yields (58%), while thiazolidinediones achieve higher yields (up to 98%) .

Biological Activity

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, mechanisms, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C21H24BrN2O3

- Molecular Weight : 424.33 g/mol

- IUPAC Name : this compound

This compound features a morpholine ring, a benzyl group, and a bromophenyl moiety, which are critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It may act on specific receptors, influencing cellular signaling pathways that regulate physiological responses.

Biological Activity Data

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of the compound, it was found to significantly inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Anti-inflammatory Effects

Research demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in activated macrophages. This suggests potential use in treating inflammatory diseases.

Case Study 3: Antimicrobial Activity

In vitro tests showed that this compound exhibited significant antimicrobial activity against various strains of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.